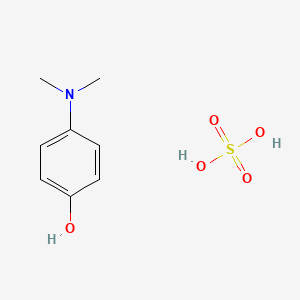

4-(dimethylamino)phenol;sulfuric acid

Description

The compound 4-(methylamino)phenol (B85996) sulfate (B86663) is an organic salt with the formula [HOC₆H₄NH₂(CH₃)]HSO₄. wikipedia.org It is a colorless, crystalline solid that has carved a significant niche in several areas of applied chemistry. wikipedia.orgnbinno.com While it exists as a stable sulfate salt, its activity is derived from the 4-(methylamino)phenol cation.

Interactive Table: Chemical Properties of 4-(Methylamino)phenol Sulfate

| Property | Value | Source |

| IUPAC Name | 4-(methylamino)phenol;sulfuric acid | wikipedia.org |

| CAS Number | 55-55-0 | wikipedia.orgmerckmillipore.comsigmaaldrich.com |

| Molecular Formula | (C₇H₁₀NO)₂SO₄ | wikipedia.org |

| Molar Mass | 344.38 g/mol | wikipedia.orgnbinno.com |

| Melting Point | 260 °C (decomposes) | sigmaaldrich.comchemicalbook.com |

| Solubility in Water | 50 g/L (at 20 °C) | nbinno.comchemicalbook.com |

| Appearance | White to beige crystalline powder | nbinno.comchemicalbook.com |

Substituted phenols are a broad class of aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring of a phenol (B47542) molecule are replaced by other functional groups. These substitutions can dramatically alter the chemical, physical, and biological properties of the parent phenol molecule. Aminophenols, which contain both a hydroxyl (-OH) and an amino (-NH₂) or substituted amino (-NHR, -NR₂) group, are a particularly important subclass.

The position of the amino group relative to the hydroxyl group (ortho-, meta-, or para-) and the nature of any substituents on the nitrogen atom significantly influence the compound's reactivity. 4-(Methylamino)phenol is a para-substituted aminophenol, a structure that makes it an effective reducing agent. This reducing ability is central to its primary applications and has been a key driver of its scientific investigation. oup.com The methylation of the amino group distinguishes it from its parent compound, 4-aminophenol (B1666318), altering its solubility and developing properties. industrialchemicals.gov.au

The academic and industrial research landscape for 4-(methylamino)phenol sulfate is dominated by its application in photographic chemistry. chemiis.com Under the trade names Metol (from AGFA) and Elon (from Kodak), it became one of the most important developing agents for black-and-white photography in the 20th century. wikipedia.orgbhphotovideo.com Its ability to reduce exposed silver halide crystals to metallic silver forms the basis of the photographic image. hellothisistim.com

Key characteristics that cemented its significance include its capacity to produce fine-grained images with low fog, providing excellent detail and contrast. chemiis.combhphotovideo.com Much of the research focuses on its synergistic relationship with another developing agent, hydroquinone (B1673460). This combination, known as an MQ developer, exhibits superadditivity, where the combined developing rate is greater than the sum of the individual rates. wikipedia.orgoup.com This versatility allowed for the creation of a wide range of developer formulas, such as the classic Kodak D-76. wikipedia.org

The enduring scholarly interest in 4-(methylamino)phenol sulfate stems from several key factors:

Unique Photographic Properties: Its role as a high-quality developing agent that builds image detail rapidly has prompted extensive research into optimizing developer formulations for different films and papers. chemiis.combhphotovideo.com The phenomenon of superadditivity with hydroquinone remains a classic example of synergistic effects in chemical reactions, meriting study. wikipedia.org

Industrial Synthesis and Stability: Research has been conducted to develop efficient methods for its synthesis, typically involving the methylation of 4-aminophenol or the reaction of hydroquinone with methylamine (B109427). wikipedia.orgnih.gov The use of the sulfate salt provides greater stability and a longer shelf life compared to the free base, which is crucial for a commercial product. wikipedia.org

Applications Beyond Photography: While photography is its main application, its properties as a reducing agent have led to investigations in other fields, including its use in oxidative hair dye formulations and as a chemical intermediate. chemicalbook.comchemotechnique.seeuropa.eu

Toxicology and Sensitization: As a widely used chemical, particularly by amateur photographers, its health effects have been the subject of study. It is known to be a skin sensitizer, leading to allergic contact dermatitis in some individuals. wikipedia.orghaz-map.com

The contributions of 4-(methylamino)phenol sulfate to chemical science are concentrated in several distinct areas.

Photographic Development: This is the most significant area of contribution. Research has detailed its function as a developing agent, its low-fogging tendencies, and its response to restrainers like potassium bromide. bhphotovideo.comhellothisistim.com Formulations combining Metol and hydroquinone (MQ developers) became an industry standard, offering versatility and high performance. wikipedia.orghellothisistim.com

Synthetic Chemistry: 4-(Methylamino)phenol sulfate serves as a reagent in certain chemical syntheses. For instance, it has been used to synthesize a novel fluorescent sensor for the detection of reactive oxygen species. sigmaaldrich.com More recently, it has been investigated as an efficient and environmentally friendly reducing agent for the synthesis of soluble graphene nanosheets from graphite (B72142) oxide. ebi.ac.uk

Cosmetic Science: The compound is used in oxidative hair dye formulations as a pigment. chemicalbook.comchemotechnique.se Regulatory bodies have assessed its safety for this use, establishing maximum concentration levels for consumer products. industrialchemicals.gov.aueuropa.eu

Distinct Research on the Dimethyl- Analog: It is important to note that the closely related compound, 4-(dimethylamino)phenol (B184034) (DMAP), has a different research focus. Studies on DMAP have centered on its use as an effective antidote for cyanide and hydrogen sulfide (B99878) poisoning. researchgate.netwikipedia.org This research highlights how a seemingly small change in the molecular structure (a second methyl group on the nitrogen atom) leads to a completely different primary application and area of scientific inquiry.

Properties

CAS No. |

6274-21-1 |

|---|---|

Molecular Formula |

C8H13NO5S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

4-(dimethylamino)phenol;sulfuric acid |

InChI |

InChI=1S/C8H11NO.H2O4S/c1-9(2)7-3-5-8(10)6-4-7;1-5(2,3)4/h3-6,10H,1-2H3;(H2,1,2,3,4) |

InChI Key |

JFPRRTVSCCQNLL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)O.OS(=O)(=O)O |

Origin of Product |

United States |

Synthesis Methodologies and Structural Modifications of 4 Dimethylamino Phenol

Established Synthetic Routes and Reaction Conditions

The formation of 4-(dimethylamino)phenol (B184034) can be achieved through several well-documented synthetic strategies, primarily involving the introduction of the dimethylamino group onto a phenolic precursor.

Direct amination of phenolic compounds, particularly dihydroxybenzenes like hydroquinone (B1673460), represents a key pathway to aminophenol intermediates. The synthesis of 4-aminophenol (B1666318) from hydroquinone is a promising route that can improve the green chemistry metrics of its production. digitellinc.com This process has been investigated using various aminating agents, including ammonium (B1175870) hydroxide, hydrazine (B178648) monohydrate, ammonium chloride, and ammonium acetate (B1210297). digitellinc.com However, the amination step can be slow and unselective, often requiring high temperatures which may cause the target 4-aminophenol to undergo further reactions. digitellinc.com

A related industrial method involves the reaction of hydroquinone with amines such as methylamine (B109427) or aniline (B41778) to produce N-substituted aminophenols. nih.gov For instance, reacting hydroquinone with ammonium acetate and acetic acid in an autoclave at elevated temperatures (e.g., 230°C) can yield the corresponding aminophenol, which is a direct precursor to paracetamol. rsc.org

Table 1: Amination of Hydroquinone

| Aminating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Ammonium Acetate / Acetic Acid | 230°C, 15 hours, Parr Reactor | 4-Aminophenol (intermediate) | rsc.org |

| Methylamine | Aqueous conditions | Methylaminophenol | nih.gov |

Reductive alkylation is a highly effective and direct method for synthesizing 4-(dimethylamino)phenol from 4-aminophenol. This approach typically involves the reaction of the primary amine with an aldehyde (most commonly formaldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165). thno.orgorganic-chemistry.org

A specific laboratory-scale synthesis involves dissolving 4-aminophenol hydrochloride in a mixture of methanol (B129727) and formaldehyde (B43269) at 0°C. thno.org Sodium borohydride is then added slowly to the solution. The reaction proceeds for an hour before being quenched with water. thno.org After extraction and purification, this method yields 4-(dimethylamino)phenol as a crystalline solid with a reported yield of 62.4%. thno.org This one-pot procedure is advantageous as it avoids the isolation of unstable intermediates. organic-chemistry.org The use of sodium borohydride is common, though other systems like titanium(IV) isopropoxide with sodium borohydride have been developed as environmentally benign alternatives for reductive aminations. mdma.ch

Table 2: Reductive Alkylation of 4-Aminophenol

| Reactants | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Aminophenol hydrochloride, Formaldehyde | Sodium borohydride | Methanol | 0°C | 62.4% | thno.org |

The Mannich reaction provides an alternative route, involving the aminoalkylation of an acidic proton located on a phenol (B47542). wikipedia.org This three-component condensation reaction uses an amine (dimethylamine), a non-enolizable aldehyde (formaldehyde), and a compound with an acidic proton (phenol). wikipedia.orgscitepress.org The reaction proceeds through the formation of an iminium ion (Eschenmoser's salt precursor) from dimethylamine (B145610) and formaldehyde, which then acts as an electrophile, attacking the electron-rich phenol ring, typically at the ortho and para positions. wikipedia.orgscitepress.org By controlling the stoichiometry, 2,4,6-tris(dimethylaminomethyl)phenol (B167129) can be synthesized. google.com

Another documented synthesis starts from N,N-dimethyl-phenylethylamine. The process involves nitration, followed by reduction of the nitro group to an amine, and finally conversion to the phenol via diazotization and hydrolysis. wikipedia.org

Derivatization Strategies for Functional Group Transformations

The phenolic hydroxyl group and the aromatic ring of 4-(dimethylamino)phenol are amenable to various transformations, allowing for the synthesis of a diverse range of derivatives.

The hydroxyl group of 4-(dimethylamino)phenol can be readily converted into an ether. A standard method for this transformation is the Williamson ether synthesis, which involves deprotonating the phenol with a strong base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. miracosta.edu

A specific example involves reacting 4-(dimethylamino)phenol with sodium hydride in dimethylformamide (DMF) to generate the corresponding sodium phenoxide. thno.org This intermediate is then reacted with an electrophile, such as the dye IR-775, to form the final ether product in a 48% yield after purification. thno.org The formation of ethers can also occur under different catalytic conditions. organic-chemistry.org Phenols can be oxidized to quinones, which are dicarbonyl compounds. geeksforgeeks.org

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). nih.gov While 4-(dimethylamino)phenol itself lacks a primary amine or carbonyl group for direct Schiff base formation, its derivatives and precursors are extensively used in such reactions.

For example, 4-aminophenol can be condensed with 4-(dimethylamino)benzaldehyde (B131446) in ethanol (B145695) with a catalytic amount of glacial acetic acid to produce the corresponding Schiff base, 4-((4-(dimethylamino)benzylidene)amino)phenol. nih.gov The formation of the imine (C=N) bond is confirmed by spectroscopic methods, noting the disappearance of the aldehyde C=O stretching frequency and the appearance of a new band for the C=N bond in the IR spectrum. nih.gov Similarly, N,N-dimethylbenzene-1,4-diamine can react with various aldehydes to form Schiff bases. mdpi.comnih.gov These reactions are foundational in synthesizing a wide array of compounds with diverse applications. nih.govmdpi.com

Modifications at the N,N-Dimethylamino Moiety

The N,N-dimethylamino group of 4-(dimethylamino)phenol is a key functional moiety that can undergo several chemical transformations. These modifications can alter the electronic properties and reactivity of the entire molecule. Key transformations include oxidation to form N-oxides, oxidative N-demethylation, and enzymatic N-dealkylation.

N-Oxide Formation Tertiary amines, including the N,N-dimethylamino group on the phenol, can be oxidized to form N-oxides. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nrochemistry.comwikipedia.orgmasterorganicchemistry.com The resulting N-oxide is a zwitterionic species with a formal positive charge on the nitrogen and a negative charge on the oxygen. masterorganicchemistry.com This modification significantly changes the electronic character of the amino group, converting it from a strong electron-donating group to an electron-withdrawing group. While the N-oxide of 4-(dimethylamino)phenol is not extensively documented in isolation, the analogous compound, 4-(dimethylamino)pyridine N-oxide (DMAPO), is a well-known and effective nucleophilic catalyst used in various organic reactions, such as peptide coupling. researchgate.net

Oxidative N-Demethylation and Degradation Under certain oxidative conditions, the N,N-dimethylamino group can be completely removed. The autoxidation of 4-(dimethylamino)phenol, a process accelerated by factors like pH above neutrality, can lead to the formation of a 4-(N,N-dimethylamino)phenoxyl radical. nih.govresearchgate.net This radical species is unstable and can undergo disproportionation to yield the parent 4-(dimethylamino)phenol and N,N-dimethylquinonimine. The quinonimine intermediate is susceptible to hydrolysis, which cleaves the C-N bond, ultimately yielding p-benzoquinone and dimethylamine. nih.gov This pathway represents a complete degradation of the N,N-dimethylamino moiety.

Enzymatic N-Dealkylation In biological systems, the N,N-dimethylamino group is a substrate for enzymatic modification. Cytochrome P450 (CYP450) enzymes can catalyze the oxidative N-dealkylation of tertiary amines. nih.gov The mechanism involves the hydroxylation of one of the methyl groups attached to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate spontaneously decomposes to yield the secondary amine (N-desmethyl metabolite) and formaldehyde. nih.gov This process is a common metabolic pathway for numerous pharmaceutical compounds containing a dimethylamino group. nih.gov

Table 1: Summary of Modifications at the N,N-Dimethylamino Moiety

Role of Acidic Media in Synthesis and Derivatization (e.g., Sulfuric Acid Catalysis)

Acidic media, particularly strong acids like sulfuric acid (H₂SO₄), play a crucial role in the synthesis and subsequent reactions of 4-(dimethylamino)phenol. The primary functions of the acid are to act as a salt-forming agent and as a catalyst for various chemical transformations.

Salt Formation The compound "4-(dimethylamino)phenol;sulfuric acid" is itself a salt. echemi.com The N,N-dimethylamino group is basic and readily reacts with strong acids like sulfuric acid in a standard acid-base neutralization reaction. In this reaction, the lone pair of electrons on the nitrogen atom accepts a proton from sulfuric acid, forming a dimethylammonium salt. This conversion to a salt increases the compound's water solubility and thermal stability, which can be advantageous for purification, handling, and storage. orgoreview.com

Catalysis in Derivatization Reactions Concentrated sulfuric acid is a powerful catalyst for several types of organic reactions that can be applied to derivatize 4-(dimethylamino)phenol, although the inherent reactivity of the substrate presents challenges.

Electrophilic Aromatic Substitution: In principle, sulfuric acid is a classic catalyst for electrophilic aromatic substitution (EAS) reactions such as sulfonation (using SO₃ in H₂SO₄) and nitration (using HNO₃ in H₂SO₄). However, the application to 4-(dimethylamino)phenol is complex. The strongly acidic medium protonates the N,N-dimethylamino group, transforming it from a powerful ortho-, para-directing activating group into a meta-directing deactivating group. The phenolic hydroxyl group remains an ortho-, para-director. This creates competition in directing the incoming electrophile. Furthermore, the electron-rich aromatic ring is highly susceptible to oxidation and degradation by strong oxidizing acids like nitric acid, potentially leading to low yields and complex product mixtures.

Condensation and Cyclization Reactions: Sulfuric acid is widely employed as a dehydrating agent and catalyst in condensation reactions. In the synthesis of certain organic dyes, concentrated sulfuric acid is used to facilitate cyclization and condensation steps. epa.gov For instance, the dissolution of some azo dyes in concentrated sulfuric acid results in distinct color changes, indicating protonation and the formation of specific chromophoric systems. google.com This catalytic action could be harnessed to react 4-(dimethylamino)phenol with other molecules, such as carbonyl compounds or dicarboxylic acids, to form more complex structures like triphenylmethane (B1682552) dyes or polyester (B1180765) linkages, respectively.

Table 2: Functions of Sulfuric Acid in the Context of 4-(Dimethylamino)phenol

Chemical Reactivity and Mechanistic Investigations of 4 Dimethylamino Phenol

Oxidation Pathways and Elementary Reaction Steps

The oxidation of 4-(dimethylamino)phenol (B184034) is a facile process that proceeds through several reactive intermediates. It readily undergoes autoxidation, a reaction that is notably accelerated in the presence of oxyhemoglobin. researchgate.netnih.gov

The one-electron oxidation of 4-(dimethylamino)phenol yields the corresponding 4-(N,N-dimethylamino)phenoxyl radical. This radical species is the primary product observed during the autoxidation of DMAP, especially at pH levels above neutrality. researchgate.netnih.gov The generation of this radical can be achieved through various methods, including autoxidation, pulse radiolysis, or oxidation by chemical agents like ferricyanide. nih.gov

The 4-(N,N-dimethylamino)phenoxyl radical is characterized as a relatively unstable, red-colored product, which has been successfully identified and studied using Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netnih.gov Research indicates that this phenoxyl radical is a key intermediate in the catalytic cycle of ferrihemoglobin formation. nih.gov It is, however, susceptible to reduction by various biological molecules. For instance, it is very rapidly reduced by the superoxide (B77818) radical anion (O₂•⁻) and can also be quickly reduced by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) or glutathione (B108866) (GSH). nih.gov

| Property/Reaction | Observation/Value | Conditions | Source |

|---|---|---|---|

| Identification Method | EPR Spectroscopy | - | researchgate.netnih.gov |

| Appearance | Red-colored product | Aqueous solution | researchgate.netnih.gov |

| Decay Kinetics | Pseudo-first order | pH 8.5, 22°C | nih.gov |

| Decay Rate Constant (k) | 0.4 s⁻¹ | pH 8.5, 22°C | nih.gov |

| Reduction by Superoxide (O₂•⁻) Rate Constant (k₂) | 2 x 10⁸ M⁻¹s⁻¹ | - | nih.gov |

The 4-(N,N-dimethylamino)phenoxyl radical is unstable and decays via a disproportionation reaction. nih.gov This process involves two molecules of the phenoxyl radical reacting to yield one molecule of the parent 4-(dimethylamino)phenol and one molecule of N,N-dimethylquinonimine. nih.gov The equilibrium of this disproportionation lies significantly toward the radical side. nih.gov

The N,N-dimethylquinonimine is a highly reactive intermediate. It undergoes rapid hydrolysis, which is the rate-controlling step for the decay of the phenoxyl radical. nih.gov The hydrolysis of N,N-dimethylquinonimine yields p-benzoquinone and dimethylamine (B145610). nih.gov This quinone imine intermediate is also susceptible to nucleophilic attack, particularly from thiol-containing species. It can covalently bind to the sulfhydryl (SH) groups of glutathione and cysteine residues within proteins like hemoglobin. researchgate.netnih.gov This binding terminates the catalytic cycle responsible for ferrihemoglobin formation. nih.gov

The autoxidation of 4-(dimethylamino)phenol is an autocatalytic process. nih.gov A key step that explains this behavior is the reaction between p-benzoquinone (a product of quinone imine hydrolysis) and a molecule of 4-(dimethylamino)phenol. This reaction rapidly generates the 4-(N,N-dimethylamino)phenoxyl radical and a semiquinone radical, thus propagating the radical chain reaction. nih.gov

In the context of its biological activity, a catalytic cycle for ferrihemoglobin formation has been proposed. The cycle is initiated by the oxidation of 4-(dimethylamino)phenol by oxygen, a process activated by hemoglobin. nih.gov The resulting 4-(N,N-dimethylamino)phenoxyl radical then oxidizes the ferrous iron (Fe²⁺) in ferrohemoglobin to ferric iron (Fe³⁺) in ferrihemoglobin. nih.gov This regenerates the parent compound or other reducible species, allowing the cycle to continue, producing many equivalents of ferrihemoglobin from a single molecule of DMAP. researchgate.netnih.gov The cycle is ultimately terminated when the N,N-dimethylquinonimine intermediate is trapped by covalent binding to cellular thiols. nih.gov

| Reactants | Products | Rate Constant (k₂) | Significance | Source |

|---|---|---|---|---|

| p-Benzoquinone + 4-(Dimethylamino)phenol | 4-(N,N-dimethylamino)phenoxyl radical + Semiquinone radical | 2 x 10⁴ M⁻¹s⁻¹ | Autocatalytic formation of phenoxyl radical | nih.gov |

Reduction Mechanisms and Electrochemical Behavior

Detailed research findings focusing specifically on the reduction mechanisms, electron transfer processes, cyclic voltammetry, and chronocoulometry of 4-(dimethylamino)phenol are not extensively available in the reviewed scientific literature. The preponderance of research has centered on its oxidative pathways due to its primary biological application.

Specific studies employing cyclic voltammetry or chronocoulometry to characterize the electrochemical reduction of 4-(dimethylamino)phenol were not identified in the conducted search. Such studies would be necessary to determine key parameters like reduction potentials and to elucidate the kinetics and mechanisms of its electrochemical behavior.

Characterization of Reduced Species and Reaction Products

The 4-(N,N-dimethylamino)phenoxyl radical can be reduced by biological reducing agents such as NAD(P)H and reduced glutathione (GSH). nih.gov This reduction regenerates the parent 4-(dimethylamino)phenol molecule, while the reducing agents are converted to their oxidized forms, NAD(P)⁺ and glutathione disulfide (GSSG), respectively. nih.gov

In the presence of glutathione, the oxidized form of DMAP, presumably N,N-dimethylquinonimine, can undergo addition reactions to form various glutathione adducts. nih.govnih.gov At high concentrations of glutathione, a major product is S,S,S-(2-dimethylamino-5-hydroxy-1,3,4-phenylene)-tris-glutathione. nih.gov At lower glutathione concentrations, a bis-glutathionylated adduct, S,S-(2-dimethylamino-5-hydroxy-1,3-phenylene)-bis-glutathione, is formed. nih.gov A transient mono-glutathionylated adduct, 4-(dimethylamino)-2-(glutathion-S-yl)phenol, has also been isolated and identified. nih.gov This mono-adduct can undergo further intramolecular cyclization to form a highly reactive o-quinone imine. nih.gov

Table 1: Characterized Reaction Products of 4-(Dimethylamino)phenol Oxidation and Subsequent Reactions

| Reactant(s) | Reaction Product(s) | Method of Characterization | Reference |

| 4-(N,N-dimethylamino)phenoxyl radical + NAD(P)H/GSH | 4-(Dimethylamino)phenol, NAD(P)⁺/GSSG | Not specified | nih.gov |

| Oxidized DMAP + High concentration Glutathione | S,S,S-(2-dimethylamino-5-hydroxy-1,3,4-phenylene)-tris-glutathione | Not specified | nih.gov |

| Oxidized DMAP + Low concentration Glutathione | S,S-(2-dimethylamino-5-hydroxy-1,3-phenylene)-bis-glutathione | Not specified | nih.gov |

| Oxidized DMAP + Glutathione | 4-(Dimethylamino)-2-(glutathion-S-yl)phenol | HPLC, ¹H-NMR | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of 4-(dimethylamino)phenol is activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the dimethylamino (-N(CH₃)₂). Both groups are ortho-, para-directing, meaning electrophiles will preferentially add to the positions ortho and para to these substituents. wikipedia.org Given that the para position is occupied by the dimethylamino group, electrophilic substitution is expected to occur primarily at the positions ortho to the hydroxyl and dimethylamino groups. Important electrophilic aromatic substitution reactions include nitration and the Mannich reaction.

Nucleophilic aromatic substitution (SₙAr) reactions typically require an aromatic ring substituted with strong electron-withdrawing groups and a good leaving group. libretexts.orgnih.gov The electron-rich nature of the 4-(dimethylamino)phenol ring makes it generally unreactive towards nucleophilic attack unless the ring is significantly modified or the reaction proceeds via an alternative mechanism, such as one involving a benzyne (B1209423) intermediate. libretexts.orgyoutube.com For instance, the displacement of a halide from an activated aryl halide by a nucleophile like dimethylamine is a well-established SₙAr reaction. libretexts.org

Acid-Base Chemistry and Protonation Equilibria

4-(Dimethylamino)phenol possesses both a weakly acidic phenolic hydroxyl group and a basic tertiary amino group, allowing it to participate in acid-base equilibria. The protonation state of the molecule is dependent on the pH of the solution. In acidic conditions, the dimethylamino group is protonated to form a cation. The compound can form salts with acids, such as hydrochloride or sulfate (B86663). The pKa of methyl orange, a structurally related azo dye containing the same dimethylaminophenyl group, is 3.47, which corresponds to the protonation of the azo group, not the dimethylamino group. wikipedia.org The protonation of the dimethylamino group in 4-(dimethylamino)pyridine (DMAP), a related catalyst, is known to be crucial for its function, and its protonation state can be influenced by factors like the solvent and temperature. chemrxiv.orgrsc.org

Spectroscopic Analysis of Protonated Species

The protonation of molecules containing the 4-(dimethylamino)phenyl moiety can be studied using various spectroscopic techniques. For the related compound 4-(dimethylamino)pyridine (DMAP), vibrational sum-frequency (VSF) spectroscopy has been employed to directly observe its potential-dependent protonation at a gold electrode/aqueous interface. chemrxiv.org These studies can distinguish between adsorbed molecules and those in the bulk solution and determine their orientation and speciation. ¹H-NMR spectroscopy is another powerful tool used to study protonation, as seen in the investigation of a derivative of DMAP, where temperature changes were shown to significantly impact the degree of protonation on the dimethylamino group in a superacid system. rsc.org Spectrophotometric methods are also used to study reactions involving phenols, where changes in absorbance can indicate the formation of different species, including protonated forms or reaction products. researchgate.netpurdue.edu

Formation and Stability of Sulfate and Other Acid Salts

In biological systems, 4-(dimethylamino)phenol can undergo conjugation with sulfuric acid, presumably in the liver, as a detoxification pathway. researchgate.net This suggests the formation of a sulfate conjugate or salt. The formation of a salt with sulfuric acid involves the protonation of the basic dimethylamino group by the strong acid. The resulting 4-(dimethylamino)phenol sulfate salt would be expected to be a crystalline solid, more water-soluble than the free base. The stability of such salts depends on various factors, including temperature and humidity.

Photochemical Transformations and Degradation Pathways

The exposure of 4-(dimethylamino)phenol to light can induce photochemical transformations. The primary process is often photo-oxidation, leading to the formation of radical species and subsequent degradation products.

Photo-oxidation Mechanisms

The photo-oxidation of 4-(dimethylamino)phenol can proceed through several mechanisms. Autoxidation of the compound occurs readily, particularly at pH values above neutrality, and is significantly accelerated by the presence of oxyhemoglobin. nih.gov This process leads to the formation of the red-colored 4-(N,N-dimethylamino)phenoxyl radical, which has been identified by EPR spectroscopy. nih.govresearchgate.net This radical is unstable and can disproportionate to yield the starting material and N,N-dimethylquinonimine, which subsequently hydrolyzes to p-benzoquinone and dimethylamine. nih.gov

The photo-oxidation can also be sensitized. Studies on related compounds, such as dimethylaminophenyl-substituted porphyrins, show that photoexcitation can lead to intramolecular electron transfer, deactivating the excited state. nih.gov However, under acidic conditions, protonation of the dimethylamino group inhibits this deactivation pathway, enhancing the generation of singlet oxygen and promoting photo-oxidation through an electron extraction mechanism. nih.gov This suggests that the pH of the environment can control the photo-oxidative activity and degradation pathway of 4-(dimethylamino)phenol. nih.gov

Table 2: Key Species in the Photo-oxidation of 4-(Dimethylamino)phenol

| Species | Role/Description | Reference |

| 4-(N,N-dimethylamino)phenoxyl radical | Key radical intermediate | nih.gov |

| N,N-Dimethylquinonimine | Unstable intermediate from radical disproportionation | nih.gov |

| p-Benzoquinone | Hydrolysis product | nih.gov |

| Dimethylamine | Hydrolysis product | nih.gov |

| Singlet Oxygen | Potential reactive species in sensitized photo-oxidation | nih.gov |

Role in the Photodegradation of Aromatic Dyes

The photodegradation of aromatic dyes is a critical area of environmental chemistry, primarily addressed through advanced oxidation processes (AOPs) where highly reactive species like hydroxyl radicals (•OH) mineralize complex organic molecules into simpler compounds such as CO2 and H2O. mdpi.com While 4-(dimethylamino)phenol itself is not typically employed as a primary photocatalyst, the chemistry of aminophenol derivatives is central to understanding the degradation and transformation of many industrial pollutants. The role of related compounds in photocatalytic processes, such as the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), provides significant mechanistic insights. acs.orgbu.edu.egresearchgate.netresearchgate.nettaylorandfrancis.commdpi.com

In these systems, semiconductor photocatalysts like titanium dioxide (TiO2) or cadmium sulfide (B99878) (CdS) are irradiated with light of appropriate wavelength to generate electron-hole pairs. bu.edu.egresearchgate.net These charge carriers migrate to the catalyst surface and interact with adsorbed water and oxygen to produce reactive oxygen species (ROS). Dyes or other pollutants are then degraded by these ROS.

A key related reaction is the photocatalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP), a valuable industrial intermediate. taylorandfrancis.com This conversion is often used as a model reaction to evaluate the efficiency of new photocatalysts. The reaction is typically monitored by UV-vis spectroscopy, tracking the disappearance of the 4-nitrophenolate (B89219) ion peak around 400 nm and the appearance of the 4-aminophenol peak. acs.orgresearchgate.net The process involves the transfer of photo-generated electrons from the catalyst's surface to the nitro group of 4-NP, in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) which acts as a hole scavenger. mdpi.com The catalyst, often consisting of noble metal nanoparticles supported on a semiconductor, facilitates this electron transfer. bu.edu.egresearchgate.net

Reactivity with Specific Chemical Reagents

Reactions with Carbonyl Compounds (e.g., Formaldehyde)

The reactivity of 4-(dimethylamino)phenol with carbonyl compounds is characterized by the participation of both the activated aromatic ring and the nucleophilic dimethylamino group. A significant reaction in this class is the Mannich reaction, a three-component condensation involving formaldehyde (B43269), a secondary amine (like dimethylamine), and a compound with an active hydrogen, such as a phenol (B47542). youtube.comorgsyn.orgwikipedia.orgyoutube.comchempedia.info

In the context of 4-(dimethylamino)phenol, the molecule itself contains the secondary amine functionality integral to its structure. However, the classic Mannich reaction involves the reaction of a phenol, formaldehyde, and an amine like dimethylamine. youtube.com This reaction proceeds via the formation of an electrophilic iminium ion (also known as a Mannich reagent) from the reaction of formaldehyde and the amine. wikipedia.org The electron-rich phenol ring then attacks the iminium ion in an electrophilic aromatic substitution, typically at the ortho positions to the hydroxyl group, yielding aminomethylated phenols. For instance, the reaction of phenol with formaldehyde and dimethylamine produces 2,4,6-tris(dimethylaminomethyl)phenol (B167129). chempedia.info

The general mechanism involves:

Formation of an iminium cation from the amine and formaldehyde. wikipedia.org

Electrophilic attack of the phenol (or its enol tautomer in the case of ketones) on the iminium cation. youtube.comyoutube.com

Formation of the β-amino-carbonyl compound, or in the case of phenols, an aminomethylated phenol.

While 4-(dimethylamino)phenol has a substituted amino group, its phenolic ring remains reactive. The strong activating effect of both the hydroxyl and dimethylamino groups directs substitution to the ortho positions (2 and 6).

| Reactants | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenol, Dimethylamine | Formaldehyde (Paraformaldehyde) | 30–100 °C, 1–4h | 2,4,6-tris(dimethylaminomethyl)phenol | chempedia.info |

| Ketone (e.g., Acetophenone), Dimethylamine | Formaldehyde | Mildly acidic (e.g., HCl) | β-amino ketone (Mannich base) | youtube.com |

| Phenol | Formaldehyde, Dimethylamine | Acidic conditions | Aminomethylated phenol | youtube.com |

Acylation Reactions

The phenolic hydroxyl group of 4-(dimethylamino)phenol can readily undergo acylation to form esters. This reaction is a nucleophilic acyl substitution where the oxygen of the hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. mdpi.com Common acylating agents include acyl chlorides and acid anhydrides.

The reaction of a phenol with an acylating agent like acetic anhydride (B1165640) can be performed under solvent- and catalyst-free conditions, often requiring moderate heat to proceed to completion. mdpi.com Alternatively, the reaction can be accelerated by using catalysts. Basic catalysts, such as 4-(dimethylamino)pyridine (DMAP) or triethylamine, work by deprotonating the phenol, increasing its nucleophilicity. nih.gov Acid catalysts, such as phosphoric acid or Lewis acids like copper(II) triflate, function by activating the acylating agent, making it more electrophilic. organic-chemistry.org

For example, the acetylation of phenols with acetic anhydride yields the corresponding acetate (B1210297) ester and acetic acid as a byproduct. mdpi.com The reaction is highly efficient for a wide range of substituted phenols.

| Acylating Agent | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Acetic Anhydride | None (Solvent-free) | 60 °C | Phenylacetate | mdpi.com |

| Acetic Anhydride | Vanadyl Sulfate (VOSO4) | Room Temperature, Solvent-free | Thymyl acetate | nih.gov |

| Various | 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) | Base-free | Ester | acs.org |

| Acetic Anhydride | Silver Triflate (AgOTf) | Mild conditions | Acetate Ester | organic-chemistry.org |

Interactions with Thiol Compounds (excluding biological effects)

The non-biological chemical interactions between 4-(dimethylamino)phenol and thiol compounds (mercaptans) are primarily governed by radical chemistry. Under oxidative conditions, 4-(dimethylamino)phenol can form a relatively stable phenoxyl radical. nih.gov Thiols, in turn, can be oxidized to form thiyl radicals (RS•). nih.govprinceton.edu

The interaction can proceed through several pathways:

Redox Exchange: A phenoxyl radical can abstract a hydrogen atom from a thiol (RSH), regenerating the parent phenol and forming a thiyl radical (RS•). This hydrogen atom transfer (HAT) is a key step in many radical-mediated processes. nih.govprinceton.edu

Radical-Radical Coupling: The 4-(dimethylamino)phenoxyl radical can potentially couple with a thiyl radical. This reaction would result in the formation of a thioether linkage, although this type of direct coupling competes with other radical reactions like dimerization or reaction with oxygen. nih.gov

Reaction with Oxidized Intermediates: The oxidation of 4-(dimethylamino)phenol can lead to the formation of N,N-dimethylquinonimine. This electrophilic species can readily react with nucleophiles, including the thiolate anion (RS-) formed from the deprotonation of a thiol, to form thioether adducts.

Studies on the reaction of o-quinones with thiols have shown that the reaction can proceed via a radical mechanism involving the formation of thiyl radicals as transient intermediates. nih.gov The detection of these radicals can be achieved through techniques like spin-trapping EPR spectroscopy or by observing the isomerization of specific reporter molecules like (Z)-stilbene, which is a characteristic reaction of thiyl radicals. nih.gov While aliphatic thiyl radicals are often short-lived, aromatic thiyl radicals (e.g., from thiophenol) have a longer lifetime and are more readily detected. nih.gov

Theoretical and Computational Chemistry Studies of 4 Dimethylamino Phenol

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical investigations, especially those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-(dimethylamino)phenol (B184034). DFT methods provide a balance between computational cost and accuracy, making them ideal for studying molecules of this size. tci-thaijo.org These calculations can predict optimized geometries, electronic distributions, and spectroscopic features with high precision. tci-thaijo.orgconicet.gov.ar

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (the lowest energy state). conicet.gov.ar This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 4-(dimethylamino)phenol, this optimization reveals key structural parameters like bond lengths and angles.

Calculations performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, provide a detailed picture of the molecule's three-dimensional structure. scirp.orgsphinxsai.com The geometry is influenced by the interplay between the electron-donating dimethylamino group (-N(CH₃)₂) and the hydroxyl (-OH) group attached to the phenyl ring. The planarity of the phenyl ring is a dominant feature, while the substituent groups have specific orientations. For instance, studies on similar molecules like N,N-dimethylaniline show that the C-N-C bond angle of the dimethylamino group and its orientation relative to the ring are critical structural features. sphinxsai.com Similarly, the C-O-H angle and the C-O bond length are defining characteristics derived from the phenolic portion. ijaemr.com

| Parameter | Typical Calculated Value (B3LYP) | Reference Structure/Fragment |

|---|---|---|

| Bond Length (Å) | ||

| C-O | ~1.36 Å | Phenol ijaemr.com |

| O-H | ~0.97 Å | Phenol ijaemr.com |

| C-N | ~1.39 Å | N,N-Dimethylaniline sphinxsai.com |

| N-CH₃ | ~1.46 Å | N,N-Dimethylaniline sphinxsai.com |

| Bond Angle (°) | ||

| C-O-H | ~109.0° | Phenol ijaemr.com |

| C-N-C (methyls) | ~117.0° | N,N-Dimethylaniline sphinxsai.com |

| C(ring)-C-N | ~121.0° | N,N-Dimethylaniline sphinxsai.com |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. imperial.ac.ukslideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For 4-(dimethylamino)phenol, the HOMO is expected to be localized primarily on the phenyl ring and the electron-rich nitrogen and oxygen atoms, reflecting the strong electron-donating nature of both the -N(CH₃)₂ and -OH groups. The LUMO, conversely, is typically distributed over the aromatic ring, representing the region where an incoming electron would be accepted. DFT calculations allow for the visualization of these orbitals and the precise calculation of their energies. researchgate.net The charge transfer that occurs within the molecule upon excitation is from the electron-donating groups towards the phenyl ring. malayajournal.org

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -5.1 to -5.4 eV | Ionization Potential / Electron Donating Ability conicet.gov.ar |

| E(LUMO) | ~ -1.1 to -1.3 eV | Electron Affinity / Electron Accepting Ability malayajournal.org |

| Energy Gap (ΔE) | ~ 4.0 to 4.2 eV | Chemical Reactivity and Kinetic Stability malayajournal.org |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like bonds and lone pairs. juniperpublishers.com This method offers detailed insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. conicet.gov.arjuniperpublishers.com For 4-(dimethylamino)phenol, NBO analysis can quantify the delocalization of electron density from the nitrogen and oxygen lone pairs into the antibonding orbitals of the phenyl ring, which stabilizes the molecule. These interactions are key to understanding the electronic effects of the substituent groups.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface, with different colors representing different values of the electrostatic potential. malayajournal.org

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., lone pairs) that are susceptible to electrophilic attack. For 4-(dimethylamino)phenol, these would be concentrated around the oxygen and nitrogen atoms.

Blue regions indicate positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group.

Green regions represent neutral potential.

The MEP surface for 4-(dimethylamino)phenol clearly illustrates the molecule's reactivity pattern, highlighting the oxygen of the hydroxyl group as a primary site for hydrogen bonding and electrophilic interaction. malayajournal.orgnih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. epfl.chbonvinlab.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior in different environments, such as in solution. epfl.ch

For 4-(dimethylamino)phenol, MD simulations can be employed to understand its intermolecular interactions, particularly hydrogen bonding, with solvent molecules like water. nih.gov These simulations can reveal the structure of the solvation shell around the molecule and the dynamics of hydrogen bond formation and breakage between the phenolic -OH group and surrounding water molecules. researchgate.net Such studies are crucial for understanding how the molecule behaves in a biological or chemical system. The simulation tracks the trajectories of all atoms, allowing for the calculation of thermodynamic properties and the analysis of conformational changes. nih.govyoutube.com

Prediction and Interpretation of Spectroscopic Data

Computational methods are highly effective in predicting and interpreting various types of molecular spectra. nih.gov By calculating spectroscopic properties and comparing them with experimental data, a more accurate assignment of spectral features can be achieved. nih.gov

Vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes with considerable accuracy. scirp.orgsphinxsai.com Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using scaling factors to achieve excellent agreement with experimental spectra. nih.gov

For 4-(dimethylamino)phenol, the calculated FT-IR spectrum would show characteristic peaks corresponding to its functional groups. The assignment of these vibrational modes is made by analyzing the atomic motions associated with each calculated frequency.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) stretch | 3600 - 3650 | Stretching of the hydroxyl group bond. ijaemr.com |

| ν(C-H) stretch (aromatic) | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. sphinxsai.com |

| ν(C-H) stretch (methyl) | 2800 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. sphinxsai.com |

| ν(C=C) stretch (ring) | 1500 - 1610 | Stretching vibrations within the aromatic ring. sphinxsai.com |

| δ(C-H) bend (methyl) | 1440 - 1480 | Bending (scissoring, rocking) of the methyl groups. scirp.org |

| ν(C-O) stretch | 1250 - 1280 | Stretching of the carbon-oxygen bond of the phenol group. ijaemr.com |

| ν(C-N) stretch | 1200 - 1230 | Stretching of the carbon-nitrogen bond. sphinxsai.com |

| δ(O-H) bend | 1190 - 1200 | In-plane bending of the hydroxyl group. ijaemr.com |

Electronic Transitions (UV-Vis)

The electronic absorption properties of 4-(dimethylamino)phenol are dictated by the transitions of electrons between molecular orbitals upon excitation by UV or visible light. These transitions can be accurately modeled using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). Such calculations predict the excitation energies, corresponding absorption wavelengths (λmax), and the intensity of the absorption (oscillator strength, f).

For an aromatic molecule like 4-(dimethylamino)phenol, which features a strong electron-donating dimethylamino group (-N(CH₃)₂) and a hydroxyl group (-OH) on a benzene (B151609) ring, the electronic spectrum is expected to be characterized by π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. Due to the presence of lone pairs on the nitrogen and oxygen atoms, n → π* transitions are also possible, although they are often weaker.

A key feature of molecules with potent electron-donating and electron-accepting groups is the possibility of an Intramolecular Charge Transfer (ICT) state. In 4-(dimethylamino)phenol, the dimethylamino group acts as a strong donor and the phenol ring as an acceptor, leading to a significant redistribution of electron density upon photoexcitation. This ICT character results in a large change in the dipole moment between the ground and excited states, making the absorption spectrum sensitive to the polarity of the solvent (solvatochromism). Computational studies on analogous compounds, such as 4-dimethylamino-chalcone derivatives, have demonstrated that increased conjugation and the presence of donor groups lead to significant bathochromic (red) shifts in absorption and fluorescence, confirming enhanced ICT. rsc.org

Theoretical calculations using TD-DFT, often in conjunction with a Polarizable Continuum Model (PCM) to simulate solvent effects, can quantify these transitions. A typical computational output would provide details on the main electronic transitions, as illustrated in the hypothetical table below.

Table 1: Representative TD-DFT Calculated Electronic Transitions for 4-(Dimethylamino)phenol This table is illustrative and based on typical results for similar aromatic compounds.

| Solvent | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution (Transition Character) |

|---|---|---|---|---|

| Hexane (Non-polar) | 4.43 | 280 | 0.15 | HOMO → LUMO (π → π) |

| Hexane (Non-polar) | 4.96 | 250 | 0.85 | HOMO-1 → LUMO (π → π) |

| Acetonitrile (Polar) | 4.28 | 290 | 0.20 | HOMO → LUMO (π → π, ICT) |

| Acetonitrile (Polar) | 4.88 | 254 | 0.88 | HOMO-1 → LUMO (π → π) |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Predicting NMR chemical shifts is a powerful application of computational chemistry for confirming molecular structures. The standard method involves using the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. researchgate.netnih.gov The process begins with the optimization of the molecule's geometry, followed by the calculation of the absolute magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net By comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental data, a direct and quantitative assessment of the proposed structure can be made. researchgate.net A strong linear correlation between the calculated and observed shifts provides high confidence in the structural assignment.

For 4-(dimethylamino)phenol, GIAO-DFT calculations would predict the chemical shifts for the aromatic protons, the N-methyl protons, and the phenolic proton, as well as for all eight carbon atoms. The table below presents a hypothetical comparison of experimental and calculated NMR data, which is a common practice in computational chemistry studies for structure elucidation.

Table 2: Interactive Comparison of Hypothetical Experimental vs. GIAO-DFT Calculated NMR Chemical Shifts (ppm) for 4-(Dimethylamino)phenol This table is for illustrative purposes. Calculated values are representative of typical GIAO-DFT results.

| Atom | Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference |Δδ| (ppm) |

|---|---|---|---|---|

| ¹³C | C1 (-OH) | 150.5 | 151.1 | 0.6 |

| ¹³C | C2/C6 | 116.8 | 117.2 | 0.4 |

| ¹³C | C3/C5 | 115.5 | 115.9 | 0.4 |

| ¹³C | C4 (-NMe₂) | 141.0 | 141.5 | 0.5 |

| ¹³C | -N(CH₃)₂ | 41.2 | 41.0 | 0.2 |

| ¹H | H2/H6 | 6.75 | 6.79 | 0.04 |

| ¹H | H3/H5 | 6.68 | 6.71 | 0.03 |

| ¹H | -N(CH₃)₂ | 2.85 | 2.83 | 0.02 |

| ¹H | -OH | 8.50 | 8.55 | 0.05 |

Tautomerism and Conformational Stability Analysis

Molecules with both hydroxyl and amine functionalities can potentially exist in different tautomeric forms. For 4-(dimethylamino)phenol, the primary form is the phenol structure. However, it can theoretically exist in equilibrium with its keto tautomer, N,N-dimethyl-p-benzoquinone-imine. This quinone-imine is known to be an oxidation product of 4-(dimethylamino)phenol. nih.gov

Computational chemistry is the ideal tool to assess the relative stabilities of these tautomers. By calculating the electronic energy (ΔE) and, more comprehensively, the Gibbs free energy (ΔG) of each optimized structure, one can predict the position of the tautomeric equilibrium. Such calculations have been successfully applied to other complex tautomeric systems. researchgate.net The inclusion of solvent effects via continuum models (e.g., PCM) is critical, as the high polarity of the zwitterionic quinone-imine form could be preferentially stabilized in polar solvents, shifting the equilibrium.

Conformational analysis focuses on the energy changes associated with the rotation around single bonds. For 4-(dimethylamino)phenol, key rotations include the C-O bond of the hydroxyl group and the C-N bond of the dimethylamino group. DFT calculations can map the potential energy surface for these rotations to identify the lowest-energy conformers and the rotational barriers between them.

Table 3: Illustrative DFT Calculation of Relative Stabilities of 4-(Dimethylamino)phenol Tautomers This data is hypothetical, designed to illustrate the outcome of a typical computational study.

| Tautomer | Structure | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (PCM) (kcal/mol) |

|---|---|---|---|

| Phenol Form |  | 0.0 (Reference) | 0.0 (Reference) |

| Quinone-Imine Form |  | +15.2 | +8.5 |

Note: The images in the table are representative chemical structures and are for illustrative purposes only.

The hypothetical results in Table 3 show that while the phenol form is significantly more stable, the energy gap to the quinone-imine tautomer decreases in a polar solvent, indicating a shift in the equilibrium, though the phenol form remains dominant.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

A key reaction of 4-(dimethylamino)phenol is its oxidation. Experimental studies have shown that its autoxidation proceeds via a radical mechanism. nih.gov The initial step is the formation of the 4-(N,N-dimethylamino)phenoxyl radical . nih.gov DFT calculations are exceptionally well-suited to study such open-shell radical species. A computational investigation would involve:

Geometry Optimization: Determining the structure of the phenoxyl radical.

Spin Density Analysis: Calculating the distribution of the unpaired electron across the molecule. This analysis reveals that the spin density is delocalized over the oxygen atom, the nitrogen atom, and the aromatic ring, which explains the radical's relative stability. DFT calculations have been used to corroborate the identity of phenoxyl radicals in other systems. researchgate.net

Spectroscopic Parameter Calculation: Predicting EPR (Electron Paramagnetic Resonance) g-tensors and hyperfine coupling constants, which can be directly compared with experimental EPR data to confirm the radical's structure. nih.gov

Following its formation, the phenoxyl radical can undergo further reactions. One identified pathway is a disproportionation reaction where two radical molecules react to form one molecule of the parent 4-(dimethylamino)phenol and one molecule of N,N-dimethylquinonimine. nih.gov

2 [Phenoxyl Radical] ⇌ 4-(Dimethylamino)phenol + N,N-Dimethylquinonimine

A full computational study of this mechanism would locate the transition state for this disproportionation reaction. By calculating the energy of the transition state relative to the reactants, the activation energy barrier (Ea) can be determined. This value is fundamental to understanding the reaction kinetics. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state correctly connects the radical reactants to the final products, providing a complete and dynamic picture of the reaction pathway.

Advanced Applications in Chemical Sciences and Technology

Catalysis in Complex Organic Transformations

The structural features of 4-(dimethylamino)phenol (B184034) suggest its potential as a catalyst in several types of organic reactions, drawing parallels with other well-known aminophenol and aminopyridine catalysts.

While direct studies on 4-(dimethylamino)phenol;sulfuric acid as an acylation catalyst are not extensively documented, its structural analog, 4-(dimethylamino)pyridine (DMAP), is a widely recognized and highly efficient nucleophilic catalyst for acylation reactions. nih.govwikipedia.org The catalytic activity of DMAP stems from the nucleophilic nature of the pyridine (B92270) nitrogen, which is enhanced by the electron-donating dimethylamino group. This allows it to react with an acylating agent, such as an acid anhydride (B1165640), to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, like an alcohol, to yield the acylated product and regenerate the DMAP catalyst. nih.gov

Given the presence of the electron-donating dimethylamino group on the phenol (B47542) ring, it is plausible that 4-(dimethylamino)phenol could function in a similar manner, particularly in its free base form. The nitrogen atom's lone pair of electrons can activate acylating agents. However, in the form of its sulfuric acid salt, the dimethylamino group would be protonated, which would inhibit its nucleophilicity. Therefore, for catalytic activity in acylation, the free base of 4-(dimethylamino)phenol would likely be required, or the reaction would need conditions that facilitate the in-situ formation of the free base. The mechanism is analogous to that of DMAP, where the key step is the formation of a reactive acyl-intermediate.

The utility of 4-(dimethylamino)phenol extends to multi-component reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product.

Mannich Reaction: The Mannich reaction is a classic three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgchemistrysteps.com Phenols are common substrates that provide the active hydrogen. The reaction of a phenol with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), yields a Mannich base. chemistrysteps.comresearchgate.net Given that 4-(dimethylamino)phenol contains a phenolic hydrogen, it can participate as the active hydrogen component in a Mannich reaction. The general mechanism involves the formation of an iminium ion from the aldehyde and the amine, which then electrophilically attacks the electron-rich aromatic ring of the phenol. chemistrysteps.com

Nitro Substitution: Aromatic nitro substitution involves the replacement of a group on an aromatic ring with a nitro group (-NO2). The electron-donating dimethylamino group in 4-(dimethylamino)phenol activates the aromatic ring towards electrophilic substitution. While specific studies detailing the use of this compound in catalyzing nitro substitution reactions are not prevalent, the inherent reactivity of the 4-(dimethylamino)phenol structure makes it a candidate for undergoing such reactions. For instance, the nitration of N,N-dimethyl-phenylethylamine, a related compound, is a key step in the synthesis of hordenine. wikipedia.org Aromatic nucleophilic substitution of a nitro group by thiols is another relevant reaction class where the rates can be significantly influenced by the reaction medium. nih.gov

Precursor for Advanced Dye and Pigment Systems

The chromophoric and auxochromic groups present in 4-(dimethylamino)phenol make it a valuable building block for the synthesis of a variety of dyes and pigments. The phenolic hydroxyl group and the electron-donating dimethylamino group both influence the electronic properties and, consequently, the color of the resulting dye molecules.

4-(dimethylamino)phenol can be used as a coupling component in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). unb.caresearchgate.net The general synthesis involves two main steps: diazotization and coupling. In the diazotization step, a primary aromatic amine is treated with a nitrous acid source (e.g., NaNO2 and HCl) to form a diazonium salt. This is followed by the coupling reaction, where the diazonium salt is reacted with a coupling component, such as a phenol or an aromatic amine. unb.cajbiochemtech.com

When 4-(dimethylamino)phenol is used as the coupling component, the diazonium salt attacks the electron-rich phenol ring, typically at the position ortho to the hydroxyl group, to form an azo linkage. The resulting structure contains an extended conjugated system, which is responsible for its color. The presence of the dimethylamino group acts as a powerful auxochrome, deepening the color of the dye.

A general synthetic scheme for an azo dye using 4-(dimethylamino)phenol is as follows:

Diazotization of a primary aromatic amine: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Coupling with 4-(dimethylamino)phenol: Ar-N₂⁺X⁻ + C₈H₁₁NO → Ar-N=N-C₈H₁₀(OH)(N(CH₃)₂) + HX

This approach allows for the creation of a wide range of colors by varying the structure of the aromatic amine used in the diazotization step. jbiochemtech.com

The relationship between the chemical structure of a dye and its properties, such as color, fastness, and solubility, is a fundamental concept in dye chemistry. In dyes derived from 4-(dimethylamino)phenol, several structural features play a crucial role.

The dimethylamino group is a strong electron-donating group. Its presence on the aromatic ring significantly influences the electronic transitions within the molecule, generally leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, which results in deeper colors (e.g., from yellow to red or blue). Structure-activity relationship studies on other classes of compounds, such as chalcones, have shown that a 4-dimethylamino group on the B ring can influence the molecule's biological activity by affecting the stability of adducts through electronic effects. nih.gov

The phenolic hydroxyl group provides a site for potential modification and can also influence the dye's solubility and its ability to bind to certain substrates, particularly through hydrogen bonding.

A summary of the expected influence of structural modifications on dye properties is presented in the table below.

| Structural Modification | Expected Effect on Dye Properties |

| Introduction of electron-withdrawing groups on the diazonium component | Hypsochromic shift (lighter color) |

| Introduction of electron-donating groups on the diazonium component | Bathochromic shift (deeper color) |

| Increasing the extent of conjugation | Bathochromic shift, increased color strength |

| Introduction of sulfonic acid groups | Increased water solubility, suitable for acid dyes |

| Alkylation of the phenolic hydroxyl group | Altered solubility and potential change in color |

Contributions to Materials Science and Functional Materials

The reactivity of the phenolic and amino groups in 4-(dimethylamino)phenol also makes it a candidate for the synthesis of functional polymers and materials.

Research into polymers derived from related phenolic compounds has demonstrated the potential for creating materials with interesting properties. For example, a novel polyphenol containing an azomethine group, Poly(2‐[[4‐(dimethylamino)benzylidene]amino]phenol), was synthesized through oxidative polycondensation. researchgate.net This polymer, after being doped with iodine, exhibited a significant increase in electrical conductivity, reaching up to 7 × 10⁻² S/cm. This level of conductivity is noteworthy for polyphenols containing an azomethine group. researchgate.net

The study of this related polymer suggests that polymers incorporating the 4-(dimethylamino)phenol moiety could possess valuable thermal and electronic properties. The polymerization can be initiated through oxidative coupling of the phenol units. The resulting polymers could find applications in areas such as:

Conducting polymers: The extended π-conjugated systems that can be formed could lead to materials with semiconducting or conducting properties, suitable for use in electronic devices.

Thermal-resistant materials: Aromatic polymers often exhibit high thermal stability.

Functional coatings: The phenolic hydroxyl groups could be used to promote adhesion to various substrates.

The table below summarizes the potential applications of polymers derived from 4-(dimethylamino)phenol in materials science.

| Polymer Type | Potential Properties | Potential Applications |

| Polyphenols | Electrical conductivity (when doped), Thermal stability | Organic electronics, Antistatic coatings, Thermally stable resins |

| Phenolic resins (with formaldehyde) | Thermosetting, High hardness, Chemical resistance | Adhesives, Laminates, Molding compounds |

Polymer Chemistry and Functional Coatings

The reactivity of the phenol and the activating effect of the dimethylamino group make 4-(dimethylamino)phenol and its derivatives valuable monomers and reagents in polymer chemistry, leading to the development of functional polymers and coatings.

Derivatives of 4-(dimethylamino)phenol are utilized as accelerators in the curing of epoxy resins. For example, 2,4,6-tris(dimethylaminomethyl)phenol (B167129), which is synthesized from phenol, dimethylamine, and formaldehyde, acts as a curing agent for epoxy resins. This highlights the role of the dimethylamino-substituted phenol structure in facilitating polymerization reactions.

Furthermore, the compound can be a precursor to photoinitiators used in photopolymerization. The introduction of a dimethylamino group into a coumarin (B35378) structure, for instance, has been shown to influence the photophysical properties of the resulting molecule, which is a key aspect for photoinitiator performance. researchgate.net

The enzymatic polymerization of phenol derivatives is another area of interest. While specific studies on the enzymatic polymerization of 4-(dimethylamino)phenol are not prevalent, research on the degradation of related compounds, such as Malachite Green, shows that 4-(dimethylamino)phenol can be a metabolic intermediate. This suggests that the molecule is amenable to biocatalytic transformations, which could be harnessed for controlled polymerization processes.

The electrochemical polymerization of phenols is a known method for producing conductive polymer films. The presence of the electron-donating dimethylamino group in 4-(dimethylamino)phenol would be expected to facilitate electropolymerization, leading to the formation of a functional coating with potential applications in sensors or electrochromic devices.

Potential in Corrosion Inhibition (Mechanism-Based Studies)

The ability of organic molecules containing heteroatoms like nitrogen and oxygen to inhibit the corrosion of metals in acidic media is well-established. 4-(dimethylamino)phenol, with its nitrogen and oxygen atoms and an aromatic ring, possesses the key structural features of an effective corrosion inhibitor. The sulfuric acid salt provides a convenient, water-soluble form for its application.

The mechanism of corrosion inhibition by such compounds typically involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the metal's d-orbitals.

Studies on related compounds provide insight into the likely mechanism for 4-(dimethylamino)phenol. For example, 2-dimethylaminoethanol has been shown to be an effective corrosion inhibitor for stainless steel in hydrochloric acid. nih.gov The inhibition occurs through a physicochemical reaction on the steel surface, and the process is well-described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov Potentiodynamic polarization studies indicated that it acts as a cathodic-type inhibitor. nih.gov

The inhibition efficiency (IE) of an inhibitor is a key measure of its performance. For an inhibitor that follows the Langmuir model, the degree of surface coverage (θ) is related to the inhibitor concentration (C) by the equation:

C/θ = 1/Kads + C

where Kads is the adsorption equilibrium constant. A higher Kads value indicates stronger adsorption and better inhibition.

Quantum chemical calculations are often employed to correlate the molecular structure of an inhibitor with its efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can provide insights into the reactivity and adsorption potential of the molecule. A high EHOMO value is associated with a greater ability to donate electrons to the metal surface, while a low ΔE suggests higher reactivity.

Table 2: Electrochemical and Adsorption Parameters for a Related Corrosion Inhibitor (2-dimethylaminoethanol on Stainless Steel in HCl) nih.gov

| Inhibitor Conc. (%) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| 0 | 15.67 | - | - |

| 2.5 | 8.89 | 43.27 | 0.4327 |

| 5.0 | 6.55 | 58.19 | 0.5819 |

| 7.5 | 4.89 | 68.80 | 0.6880 |

| 10.0 | 3.98 | 74.60 | 0.7460 |

| 12.5 | 3.30 | 78.94 | 0.7894 |

It is expected that 4-(dimethylamino)phenol would exhibit similar or enhanced corrosion inhibition properties due to the presence of the aromatic ring, which can provide a larger surface area for coverage and contribute to the stability of the adsorbed layer through π-electron interactions with the metal surface.

Advanced Analytical Methodologies for 4 Dimethylamino Phenol and Its Derivatives

Development of Chromatographic Techniques for Separation and Quantification

Chromatography remains the cornerstone for the analysis of phenolic compounds, providing the necessary separation from complex sample matrices before quantification. Both liquid and gas chromatography have been extensively developed for this purpose.

High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (MS), stands as a highly accurate and selective method for the analysis of 4-(dimethylamino)phenol (B184034) and its derivatives. The purity of commercially available 4-(dimethylamino)phenol is often verified using HPLC or LC-MS techniques.

The analysis of polar compounds like aminophenols by reversed-phase liquid chromatography (RPLC) can be challenging, often resulting in poor retention or tailing peaks. To overcome these issues, pre-column derivatization is a common strategy. This process modifies the analyte to improve its chromatographic properties. For instance, amino compounds can be derivatized with reagents like diethyl ethoxymethylenemalonate (DEEMM), which allows for targeted analysis by RPLC-MS/MS systems. Another approach involves using novel derivatization agents such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) to enhance the mass spectrometric response of phenolic compounds in LC-electrospray ionization (ESI)-MS.

Challenges in the liquid chromatographic separation of similar compounds, like aminophenol isomers, include peak tailing. The use of mobile phase modifiers, such as triethylamine, can help to improve peak shape significantly.

| Technique | Analyte Type | Strategy/Reagent | Purpose | Reference |

|---|---|---|---|---|

| RPLC-MS/MS | Amino Compounds | DEEMM Derivatization | Overcome poor retention and peak tailing. | |

| LC-ESI-MS/MS | Phenolic Compounds | DMISC Derivatization | Improve MS response. | |

| HPLC | Aminophenols | Triethylamine in Mobile Phase | Improve peak tailing. |

Gas chromatography (GC) is a powerful and preferred technique for the analysis of volatile and semi-volatile compounds due to its high resolution and speed. For phenolic compounds, GC analysis can be performed directly on underivatized analytes, typically using a Flame Ionization Detector (FID). A GC-FID method has been successfully established for the determination of 4-aminophenol (B1666318), along with aniline (B41778) and 2-aminophenol, using a capillary column and a specific temperature program. Similarly, a direct injection GC-MS method that requires minimal sample preparation and no derivatization has been validated for the analysis of 4-aminophenol impurity in pharmaceutical tablets.

However, the high polarity of phenolic compounds can lead to poor peak shapes and difficult extraction from aqueous solutions. Therefore, derivatization is often employed to decrease polarity and improve chromatographic performance. Common derivatization reactions include silylation, alkylation, and acylation. EPA Method 8041A, for instance, describes procedures for derivatizing phenols with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr).

The choice of detector is critical. While FID is a robust general-purpose detector, the Electron Capture Detector (ECD) offers exceptionally high sensitivity for specific compounds. The ECD is highly selective for electronegative molecules, such as those containing halogens or nitro groups. To analyze 4-(dimethylamino)phenol using an ECD, it would first need to be derivatized with an electronegative-containing reagent, such as PFBBr, to form a pentafluorobenzyl ether.

| Method | Column | Detector | Temperature Program | Analyte | Reference |

|---|---|---|---|---|---|

| GC-FID | HP-5 (10 m x 0.53 mm x 2.65 μm) | FID | 70°C (2 min), then 10°C/min to 150°C (6 min) | 4-Aminophenol | |

| GC-MS | Rtx-624 (30 m x 0.32 mm x 1.8 µm) | MS | 60°C (2 min), then 10°C/min to 240°C, hold at 250°C (24 min) | 4-Aminophenol |

Spectroscopic and Electrochemical Analytical Methods

Spectroscopic and electrochemical methods provide alternative and often complementary approaches to chromatography for the quantification of 4-(dimethylamino)phenol.

UV-Visible spectrophotometry is a widely applied technique for the determination of total phenolic compounds. A classic and standard method involves an oxidative coupling reaction with 4-aminoantipyrine (B1666024) (4-AAP) in an alkaline medium (pH 10) in the presence of an oxidizing agent like potassium ferricyanide. This reaction produces a stable reddish-brown dye that can be measured colorimetrically, typically around 510 nm. While robust, this method measures total phenols and cannot differentiate between various phenolic compounds unless coupled with a prior separation step like distillation.

Fluorescence spectrophotometry offers a more sensitive alternative for certain compounds. A direct spectrofluorometric method has been developed for the determination of trace levels of p-aminophenol. Furthermore, coupling fluorescence detection with HPLC provides a highly sensitive and selective method for quantifying compounds like 4-aminophenol in water samples.

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Principle | Oxidative coupling to form a colored antipyrine (B355649) dye. | |

| Key Reagents | 4-Aminoantipyrine, Potassium Ferricyanide. | |

| pH | 10 ± 0.2. | |

| Detection Wavelength (λmax) | ~510 nm. | |

| Limitation | Not specific; measures total phenols unless separation is performed. |